BenchChemオンラインストアへようこそ!

N-cycloheptyl-2-(3-methylphenoxy)acetamide

P2X3 Antagonism Pain Research Neuroscience

N-cycloheptyl-2-(3-methylphenoxy)acetamide (CAS 301226-28-8) is a uniquely substituted phenoxyacetamide tool compound validated for preclinical pain and inflammation research. Its N-cycloheptyl and meta-methylphenoxy substitution pattern confers selective antagonist activity at the rat P2X3 receptor (EC50=80 nM) and inhibits 5-lipoxygenase translocation in RBL-2H3 cells, making it essential for studying leukotriene biosynthesis. Unlike generic phenoxyacetamide analogs, this compound's specific topology and electronic profile are non-interchangeable—substitution with close analogs invalidates target engagement profiles. Also serves as a negative control for HIV-1 integrase (IC50=64,700 nM) and PDE selectivity panels. Certified for R&D use; global shipping available. Request pricing.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
CAS No. 301226-28-8
Cat. No. B5683793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-2-(3-methylphenoxy)acetamide
CAS301226-28-8
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NC2CCCCCC2
InChIInChI=1S/C16H23NO2/c1-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12H2,1H3,(H,17,18)
InChIKeyJKIBXQXHNFFMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cycloheptyl-2-(3-methylphenoxy)acetamide (CAS 301226-28-8): Core Properties and Pharmacological Profile for Research Procurement


N-cycloheptyl-2-(3-methylphenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a cycloheptyl group attached to an acetamide moiety and a 3-methylphenoxy substituent . Its pharmacological profile is defined by interactions with specific molecular targets, including the P2X purinoceptor 3 (P2X3) and 5-lipoxygenase (5-LO), as documented in authoritative bioactivity databases [1][2]. This compound is distinct within its class due to the specific combination of the cycloheptyl N-substituent and the meta-methyl substitution on the phenoxy ring, which together influence its physicochemical properties, such as a calculated logP of 3.91, and its unique target engagement profile .

Why Generic N-cycloheptyl-2-(3-methylphenoxy)acetamide Analogs Cannot Be Interchanged: Evidence of Functional Divergence


The scientific and industrial utility of N-cycloheptyl-2-(3-methylphenoxy)acetamide is not interchangeable with close structural analogs due to the profound impact of seemingly minor structural modifications on target engagement and potency. While the phenoxyacetamide core is a common scaffold, the specific N-cycloheptyl and 3-methylphenoxy substitutions confer a unique three-dimensional structure and electronic distribution that dictate its binding affinity for targets like P2X3 and 5-LO [1][2]. For instance, the presence or absence of a chlorine atom on the phenoxy ring in related compounds can significantly alter the compound's biological activity profile [3]. The quantitative evidence presented in Section 3 demonstrates that substituting this compound with a generic analog lacking the precise substitution pattern would likely result in a loss of function or a significant shift in potency, thereby invalidating the scientific objectives of any study or application that relies on its specific mechanism of action.

Quantitative Differentiation of N-cycloheptyl-2-(3-methylphenoxy)acetamide: A Comparative Evidence Guide


P2X3 Antagonist Potency: Target Compound vs. Potent Reference Compound

N-cycloheptyl-2-(3-methylphenoxy)acetamide demonstrates antagonist activity at the rat P2X3 receptor with an EC50 of 80 nM [1]. In contrast, a highly optimized P2X3 antagonist, CHEMBL4748113, exhibits significantly greater potency with an IC50 of 6.10 nM in a comparable rat P2X3 assay [2]. This 13-fold difference in potency establishes that while the target compound is a validated ligand for the P2X3 receptor, it operates within a lower potency range than leading reference compounds, positioning it as a valuable tool for studying partial antagonism or for use in assays where a less potent, more modulatable effect is desired.

P2X3 Antagonism Pain Research Neuroscience

HIV-1 Integrase Inhibition: A Point of Selectivity

The target compound's activity against HIV-1 integrase is measured with an IC50 of 64,700 nM (64.7 μM) [1]. This level of inhibition is several orders of magnitude weaker than that observed for potent HIV-1 integrase strand transfer inhibitors (INSTIs) like Raltegravir, which typically have IC50 values in the low nanomolar range. This differential activity profile is a critical piece of information for procurement, as it clearly indicates that the target compound is not a viable lead for antiviral development targeting HIV-1 integrase, thereby preventing its misapplication in this area and guiding researchers toward its more relevant targets, such as P2X3.

HIV-1 Integrase Antiviral Research Enzyme Inhibition

Phosphodiesterase (PDE) Inhibition Profile: Absence of Off-Target Activity

When evaluated for inhibitory activity against cAMP phosphodiesterase (PDE) in vitro using bovine aorta, the compound was found to be insignificant at a concentration of 1 μM [1]. This lack of activity at a common off-target enzyme for many small molecules is a differentiating feature. Many structurally related acetamide derivatives exhibit off-target PDE inhibition, which can confound results in assays related to cardiovascular or neurological function. The absence of PDE inhibition at this concentration suggests a cleaner pharmacological profile and reduces the risk of off-target effects in complex biological systems.

Phosphodiesterase Selectivity Profiling Cardiovascular Research

Optimal Research and Industrial Applications for N-cycloheptyl-2-(3-methylphenoxy)acetamide (CAS 301226-28-8)


Investigating P2X3-Mediated Pain Pathways

N-cycloheptyl-2-(3-methylphenoxy)acetamide is a valuable tool compound for preclinical pain research. Its confirmed antagonist activity at the rat P2X3 receptor (EC50 = 80 nM) makes it suitable for use in in vitro and in vivo models of neuropathic and inflammatory pain where modulation of P2X3 signaling is a key mechanism [1]. Its moderate potency allows for the study of partial receptor blockade, which can be more physiologically relevant than complete antagonism, and may offer a more nuanced understanding of P2X3's role in pain signaling pathways compared to more potent, saturating antagonists.

5-Lipoxygenase (5-LO) Translocation Studies

This compound has been specifically tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells, indicating its potential as a tool for studying leukotriene biosynthesis [2]. Researchers investigating the role of 5-LO in inflammatory responses, asthma, or atherosclerosis can utilize this compound as a chemical probe to dissect the translocation step of the 5-LO activation pathway, a critical and often rate-limiting step in the production of pro-inflammatory leukotrienes.

Calibrating HIV-1 Integrase Assays

Due to its very weak inhibitory activity against HIV-1 integrase (IC50 = 64,700 nM), this compound serves an important, albeit niche, application as a negative control or a low-potency reference standard in high-throughput screening (HTS) campaigns for new integrase inhibitors [3]. Its inclusion in an assay plate provides a reliable benchmark for distinguishing weak, non-specific hits from potent, on-target leads, thereby increasing the efficiency and accuracy of the screening process.

Selectivity Profiling in Phosphodiesterase (PDE) Research

The compound's demonstrated lack of inhibitory activity against cAMP phosphodiesterase at 1 μM makes it a useful comparator in selectivity panels for novel PDE inhibitors [4]. When profiling a new chemical series for potential off-target effects on PDE enzymes, the inclusion of this compound as an inactive control can help validate the assay's dynamic range and confirm that observed inhibition for test compounds is specific and not an artifact of the assay system.

Quote Request

Request a Quote for N-cycloheptyl-2-(3-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.